molecular formula C36H52N6O9P+ B10778342 Carbobenzoxy-Pro-Lys-Phe-Y(Po2)-Ala-Pro-Ome

Carbobenzoxy-Pro-Lys-Phe-Y(Po2)-Ala-Pro-Ome

Cat. No.: B10778342
M. Wt: 743.8 g/mol
InChI Key: JVJRALIDWYDPLY-HEPRJOMSSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate is a complex compound with a fascinating structure. Let’s break it down:

  • Methyl Ester : The compound begins with a methyl ester group (Methyl N-), which plays a crucial role in its reactivity and stability.
  • Peptide Backbone : The central part of the compound consists of a peptide backbone, composed of amino acids (L-alanine and L-proline) linked together. These amino acids contribute to the compound’s biological activity.
  • Phosphorylated Amino Acid : The phosphorylated amino acid (phosphoryl}-L-alanyl-L-prolinate) adds a unique twist. Phosphorylation often regulates protein function and signaling pathways.
  • Benzyloxycarbonyl (Cbz) Protecting Group : The benzyloxycarbonyl group shields the proline residue, preventing unwanted reactions during synthesis.
  • Stereochemistry : The (1R)-configuration indicates the stereochemistry of the compound.

Preparation Methods

Synthetic Routes:

  • Solid-Phase Peptide Synthesis (SPPS) : This method involves stepwise assembly of the peptide chain on a solid support. Protecting groups ensure selective reactions, and the phosphorylation step introduces the phosphate group.
  • Solution-Phase Synthesis : In solution-phase synthesis, the compound is built in solution rather than on a solid support. Reagents and conditions vary depending on the specific steps.
  • Chemical Ligation : Methyl N-{(1R)-1-({1-[(benzyloxy)carbonyl]-L-prolyl-6-ammonio-L-norleucyl}amino)-2-phenylethylphosphoryl}-L-alanyl-L-prolinate can be assembled using chemical ligation techniques, such as native chemical ligation or thioester-mediated ligation.

Industrial Production: Industrial-scale production typically involves SPPS or solution-phase synthesis. Optimization for yield, purity, and cost-effectiveness is critical.

Chemical Reactions Analysis

  • Oxidation : The compound may undergo oxidation of the phenyl group or the sulfur atom in the cysteine residue.
  • Reduction : Reduction of the carbonyl group or the phosphorylated moiety could occur.
  • Substitution : Substitution reactions may modify the ester or amide groups.
  • Common Reagents : Reagents like hydrogen peroxide, hydrazine, and Grignard reagents are relevant.
  • Major Products : Hydrolysis of the ester yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

  • Medicine : Investigate its potential as a prodrug or drug delivery system.
  • Enzyme Inhibition : Explore its effects on enzymes due to the phosphorylated group.
  • Biological Studies : Study its interactions with cellular components.
  • Industry : Use it as a building block for peptide-based materials.

Mechanism of Action

The compound’s mechanism likely involves:

  • Cellular Uptake : The positively charged ammonium group facilitates cellular entry.
  • Phosphorylation Signaling : The phosphorylated amino acid may modulate signaling pathways.
  • Target Binding : Interactions with specific receptors or enzymes.

Comparison with Similar Compounds

  • Similar Compounds : Compare with other phosphorylated peptides or prodrugs.
  • Uniqueness : Highlight its distinctive features, such as the benzyloxycarbonyl group and stereochemistry.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C36H52N6O9P+

Molecular Weight

743.8 g/mol

IUPAC Name

[(5S)-6-[[(1R)-1-[hydroxy-[[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]phosphoryl]-2-phenylethyl]amino]-6-oxo-5-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]hexyl]azanium

InChI

InChI=1S/C36H51N6O9P/c1-25(34(45)41-21-12-19-30(41)35(46)50-2)40-52(48,49)31(23-26-13-5-3-6-14-26)39-32(43)28(17-9-10-20-37)38-33(44)29-18-11-22-42(29)36(47)51-24-27-15-7-4-8-16-27/h3-8,13-16,25,28-31H,9-12,17-24,37H2,1-2H3,(H,38,44)(H,39,43)(H2,40,48,49)/p+1/t25-,28-,29-,30-,31+/m0/s1

InChI Key

JVJRALIDWYDPLY-HEPRJOMSSA-O

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)NP(=O)([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCC[NH3+])NC(=O)[C@@H]3CCCN3C(=O)OCC4=CC=CC=C4)O

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OC)NP(=O)(C(CC2=CC=CC=C2)NC(=O)C(CCCC[NH3+])NC(=O)C3CCCN3C(=O)OCC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.